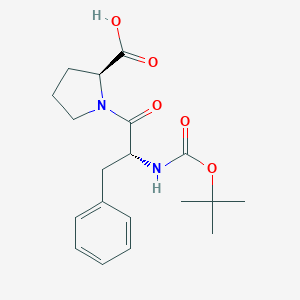
Boc-D-phe-pro-OH
概要
説明
N-[(1,1-ジメチルエトキシ)カルボニル]-D-フェニルアラニル-L-プロリン: は、一般にBoc-D-Phe-Pro-OHとして知られており、ペプチド合成で使用される合成中間体です。これは、タンパク質構造と機能において重要な役割を果たす2つのアミノ酸であるフェニルアラニンとプロリンの誘導体です。 この化合物は、心臓血管研究で重要なペプチドトロンビン阻害剤の合成によく使用されます .
準備方法
合成経路と反応条件: Boc-D-Phe-Pro-OHの合成は、通常、D-フェニルアラニンのアミノ基をtert-ブトキシカルボニル(Boc)基で保護し、続いてL-プロリンとカップリングすることを伴います。反応条件には、ジクロロメタン(DCM)などの有機溶媒中で、ジシクロヘキシルカルボジイミド(DCC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用することがよく含まれます。 反応は通常室温で行われます .
工業生産方法: 工業的には、this compoundの製造には、大規模なペプチド合成技術が使用される場合があります。これらの方法は、保護、脱保護、カップリング反応の複数ステップを効率的に処理できる自動ペプチド合成装置を使用することがよくあります。 高純度の試薬と溶媒を使用することが、最終製品の品質と収率を確保するために不可欠です .
化学反応の分析
反応の種類: Boc-D-Phe-Pro-OHは、以下を含むさまざまな化学反応を受けます。
脱保護: Boc基は、ジクロロメタン中のトリフルオロ酢酸(TFA)処理などの酸性条件下で除去できます。
カップリング反応: DCCやHOBtなどのカップリング試薬を使用して、他のアミノ酸やペプチドとカップリングできます。
加水分解: 化合物のエステル結合は、塩基性条件下で加水分解できます.
一般的な試薬と条件:
脱保護: ジクロロメタン中のトリフルオロ酢酸。
カップリング: ジクロロメタン中のジシクロヘキシルカルボジイミドとヒドロキシベンゾトリアゾール。
加水分解: メタノール中の水酸化ナトリウム.
形成される主要な生成物:
脱保護: D-フェニルアラニル-L-プロリン。
カップリング: 追加のアミノ酸を持つ伸長ペプチド。
加水分解: 遊離アミノ酸とプロリン誘導体.
科学的研究の応用
Boc-D-Phe-Pro-OHは、特に化学、生物学、医学の分野で、科学研究で広く使用されています。その用途には、以下が含まれます。
ペプチド合成: トロンビン阻害剤を含むさまざまなペプチドの合成におけるビルディングブロックとして使用されます。
心臓血管研究: この化合物は、血液凝固の鍵となる酵素であるトロンビンを標的とするペプチドベースの薬物の開発に使用されます。
作用機序
Boc-D-Phe-Pro-OHの作用機序は、主にペプチド合成における合成中間体としての役割に関係しています。トロンビン阻害剤の合成で使用する場合、この化合物は、トロンビンに結合して阻害できるペプチドの形成に貢献します。 この阻害は、ペプチドがトロンビンの活性部位と相互作用し、トロンビンがフィブリノーゲンをフィブリンに変換する触媒作用を阻害することで起こり、これは血液凝固の重要なステップです .
類似の化合物との比較
類似の化合物:
N-[(1,1-ジメチルエトキシ)カルボニル]-D-フェニルアラニン(Boc-D-Phe-OH): ペプチド合成に使用されるフェニルアラニンの誘導体。
N-[(1,1-ジメチルエトキシ)カルボニル]-L-プロリン(Boc-L-Pro-OH): ペプチド合成に使用されるプロリンの誘導体
独自性: this compoundは、D-フェニルアラニンとL-プロリンの組み合わせにより、ペプチド合成において特定の構造的および機能的特性を提供するため、ユニークです。 この組み合わせにより、独自の配列と特性を持つペプチドを作成でき、ペプチドベースの薬物や研究ツールの開発において貴重です .
類似化合物との比較
N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine (Boc-D-Phe-OH): A derivative of phenylalanine used in peptide synthesis.
N-[(1,1-Dimethylethoxy)carbonyl]-L-proline (Boc-L-Pro-OH): A derivative of proline used in peptide synthesis
Uniqueness: Boc-D-Phe-Pro-OH is unique due to its combination of D-phenylalanine and L-proline, which provides specific structural and functional properties in peptide synthesis. This combination allows for the creation of peptides with unique sequences and properties, making it valuable in the development of peptide-based drugs and research tools .
特性
IUPAC Name |
(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198018 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-10-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














